Rhodium carbonyl chloride

Catalog No.
S918560
CAS No.
14523-22-9
M.F
C4Cl2O4Rh2-2
M. Wt
388.75 g/mol
Availability
In Stock
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Rhodium carbonyl chloride

CAS Number

14523-22-9

Product Name

Rhodium carbonyl chloride

IUPAC Name

carbon monoxide;rhodium;dichloride

Molecular Formula

C4Cl2O4Rh2-2

Molecular Weight

388.75 g/mol

InChI

InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/p-2

InChI Key

MCZSLXCABFHUSS-UHFFFAOYSA-L

SMILES

C(=O)(Cl)Cl.[Rh]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cl-].[Cl-].[Rh].[Rh]

Rhodium carbonyl chloride (CAS: 14523-22-9), formulated as the dimer [Rh(CO)2Cl]2, is a volatile, red-brown organometallic Rh(I) complex widely procured as a primary precursor for homogeneous and supported catalysts[1]. Unlike simple inorganic rhodium salts, this compound features rhodium in the +1 oxidation state with pre-coordinated carbonyl ligands, rendering it highly soluble in non-polar organic solvents such as dichloromethane, tetrahydrofuran, and hexane . Its well-defined dimeric structure, which readily undergoes bridge-cleavage in the presence of Lewis bases, combined with its relatively low sublimation temperature, makes it a highly processable starting material for hydroformylation, carbonylation, and chemical vapor deposition (CVD) workflows [1][2].

Substituting [Rh(CO)2Cl]2 with more common rhodium sources, such as Rhodium(III) chloride hydrate (RhCl3·xH2O), introduces significant process inefficiencies and reproducibility risks[1]. RhCl3 is a Rh(III) salt that is largely insoluble in non-polar organic solvents and requires harsh in situ reduction—often utilizing high-pressure carbon monoxide, elevated temperatures, or chemical reducing agents—to generate the catalytically active Rh(I) carbonyl species [2]. This reduction step typically induces a kinetic induction period and can lead to the formation of inactive rhodium black or mixed-oxidation-state byproducts[1]. In contrast, [Rh(CO)2Cl]2 provides an immediate, stoichiometric source of Rh(I) that reacts quantitatively with phosphine, amine, or carbene ligands at room temperature, ensuring predictable catalyst generation and eliminating the need for complex activation protocols [2].

Elimination of Reduction Requirements in Catalyst Preparation

When synthesizing Rh(I) catalytic complexes, the choice of precursor dictates the required activation conditions. Utilizing [Rh(CO)2Cl]2 provides a direct source of Rh(I), requiring 0 bar of CO overpressure for reduction, whereas substituting with RhCl3·xH2O necessitates elevated temperatures (e.g., 100 °C) and reducing environments to achieve the active Rh(I) state[1]. Furthermore, [Rh(CO)2Cl]2 undergoes rapid bridge-cleavage with ligands at room temperature (25 °C) in organic solvents within minutes, whereas RhCl3 requires prolonged reaction times and phase-transfer or refluxing conditions to achieve similar coordination [2].

Evidence DimensionReduction requirement for active Rh(I) generation
Target Compound Data[Rh(CO)2Cl]2 (0 bar CO overpressure, reacts at 25 °C)
Comparator Or BaselineRhCl3·xH2O (Requires chemical reduction or high-pressure CO at elevated temperatures)
Quantified DifferenceEliminates the need for high-pressure reduction steps and elevated temperatures during precursor activation.
ConditionsStandard laboratory synthesis of Rh(I) phosphine or NHC complexes in organic solvents.

Procuring a pre-reduced Rh(I) precursor streamlines catalyst manufacturing by removing hazardous high-pressure reduction steps and minimizing batch-to-batch variability.

Enhanced Turnover Frequency in Methanol Carbonylation

Catalysts derived from [Rh(CO)2Cl]2 exhibit distinct kinetic advantages in specific industrial reactions compared to standard benchmark systems. In the carbonylation of methanol to acetic acid, [Rh(CO)2Cl]2 modified with pyridine-aldehyde ligands achieves a Turnover Frequency (TOF) of 1551–1735 h⁻¹ [1]. Under identical conditions, the widely utilized Monsanto process baseline species, [Rh(CO)2I2]⁻, achieves a TOF of 1000 h⁻¹ [1].

Evidence DimensionCatalytic Turnover Frequency (TOF)
Target Compound Data[Rh(CO)2Cl]2-derived complexes (1551–1735 h⁻¹)
Comparator Or Baseline[Rh(CO)2I2]⁻ baseline species (1000 h⁻¹)
Quantified Difference55% to 73% increase in TOF.
ConditionsMethanol carbonylation at 130 °C, 33 bar pressure, 1 hour reaction time.

Selecting this precursor for catalyst development can significantly increase throughput in carbonylation workflows compared to legacy iodide-based systems.

Low-Temperature Volatility for Chemical Vapor Deposition (CVD)

For the gas-phase deposition of rhodium on solid supports, precursor volatility is a strict limiting factor. [Rh(CO)2Cl]2 is a volatile solid that sublimes and can be utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) at temperatures as low as 300 K (for surface adsorption studies) and cleanly deposits conformal Rh(CO)2 species on supports like TiO2 [1]. In contrast, standard salts like RhCl3 lack the necessary vapor pressure for MOCVD, and alternative precursors like Ir/Rh acetylacetonates often require higher temperatures (e.g., >500 K) and leave significant carbon impurities (up to 80 mass% in some non-optimized Ir/Rh analog processes) [2].

Evidence DimensionSuitability for vapor-phase deposition
Target Compound Data[Rh(CO)2Cl]2 (Sublimes readily, deposits intact Rh(CO)2 species at low temperatures)
Comparator Or BaselineRhCl3 (Non-volatile) / Rh(acac)3 (Requires >500 K, higher carbon residue risk)
Quantified DifferenceEnables low-temperature MOCVD without the decomposition temperatures required for acetylacetonate or halide salts.
ConditionsMOCVD on TiO2 and other metal oxide supports.

Essential for manufacturing highly dispersed, supported single-site catalysts or thin films where liquid-phase impregnation causes solvent-induced agglomeration.

Precursor for Homogeneous Hydroformylation and Carbonylation Catalysts

Due to its pre-existing Rh(I) oxidation state and labile chloride bridges, [Rh(CO)2Cl]2 is a highly effective starting material for synthesizing active molecular catalysts. It reacts quantitatively with phosphines, amines, and N-heterocyclic carbenes (NHCs) to form well-defined complexes that exhibit higher turnover frequencies in carbonylation (e.g., >1500 h⁻¹) compared to legacy Rh(III) or iodide-based precursors [1].

Supported Ionic Liquid Phase (SILP) Catalyst Formulation

In continuous gas-phase processes, [Rh(CO)2Cl]2 is utilized to formulate SILP catalysts. Its solubility in non-polar solvents allows for uniform co-impregnation with ionic liquids onto porous supports (such as silica or MCM-41), avoiding the aqueous chemistry required by RhCl3 and preventing the formation of inactive rhodium clusters .

Metal-Organic Chemical Vapor Deposition (MOCVD) of Single-Site Catalysts

The high vapor pressure and low sublimation temperature of [Rh(CO)2Cl]2 make it highly suitable for MOCVD workflows. It is used to deposit conformal, atomically dispersed Rh(CO)2 species onto metal oxides (like TiO2) at low temperatures, a process impossible with non-volatile Rh(III) salts [2].

Synthesis of Custom N-Heterocyclic Carbene (NHC) Complexes

For organometallic research and custom catalyst design, [Rh(CO)2Cl]2 serves as a direct reactant with NHC ligands to yield monomeric cis-[RhCl(NHC)(CO)2] complexes. This bypasses the need for the harsh reducing agents and elevated temperatures required when starting from RhCl3, ensuring higher yields and fewer side reactions[3].

Hydrogen Bond Acceptor Count

6

Exact Mass

387.72835 g/mol

Monoisotopic Mass

387.72835 g/mol

Heavy Atom Count

12

UNII

CRZ1K8LPMR

Wikipedia

Rhodium carbonyl chloride

Dates

Last modified: 04-14-2024

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